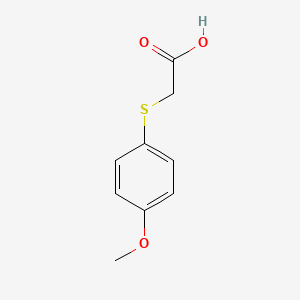

2-((4-Methoxyphenyl)thio)acetic acid

Beschreibung

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Eigenschaften

IUPAC Name |

2-(4-methoxyphenyl)sulfanylacetic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10O3S/c1-12-7-2-4-8(5-3-7)13-6-9(10)11/h2-5H,6H2,1H3,(H,10,11) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WPRFIGTZKOUYRL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)SCC(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

198.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Significance of Aryl Thioether Carboxylic Acids in Organic Synthesis and Beyond

Aryl thioether carboxylic acids represent a pivotal class of compounds in organic chemistry, primarily due to the unique combination of a flexible thioether linkage and an acidic carboxylic acid moiety. This dual functionality imparts a versatile reactivity profile, making them valuable intermediates in a wide array of synthetic transformations. The sulfur atom, with its soft and polarizable nature, often plays a crucial role in the biological activity of more complex molecules derived from these precursors.

The significance of this class of compounds is underscored by their prevalence in pharmaceuticals and functional materials. Aryl thioethers are key structural motifs in various commercially available drugs. nih.gov The incorporation of a carboxylic acid group further enhances their utility, providing a handle for forming amide bonds, esters, and other functional groups, which is a common strategy in drug discovery and development for modulating pharmacokinetic and pharmacodynamic properties.

Furthermore, the C–S bond in aryl thioethers is a subject of intense research in the development of novel cross-coupling methodologies. nih.gov The synthesis of these compounds has driven innovation in catalysis, particularly in the use of transition metals to forge carbon-sulfur bonds efficiently and selectively. nih.gov Recent advancements have focused on decarbonylative cross-coupling reactions, which allow for the use of ubiquitous carboxylic acids as starting materials, representing a more sustainable and atom-economical approach to the synthesis of aryl thioethers. nih.govnsf.gov

Overview of Research Trajectories Pertaining to 2 4 Methoxyphenyl Thio Acetic Acid

While a broad spectrum of research has been dedicated to aryl thioether carboxylic acids, the specific research trajectory for 2-((4-Methoxyphenyl)thio)acetic acid appears to be more focused. Its primary role in documented research is that of a key intermediate in the synthesis of more complex heterocyclic systems.

A notable application is in the synthesis of pyrrolo[2,1-d]pyrido[2,3-c] researchgate.net-thiazepin-3(2H)-one derivatives. In a multi-step synthesis, this compound is generated through the hydrolysis of its corresponding ethyl ester. This acid then undergoes an intramolecular cyclization to form the target tricyclic thiazepine compound. mdpi.com This specific research direction highlights the utility of this compound as a precursor to novel compounds with potential applications as calcium channel antagonists. mdpi.com The methoxy (B1213986) group on the phenyl ring is a common feature in medicinal chemistry, often introduced to modulate electronic properties and metabolic stability.

The compound's structure, featuring an electron-donating methoxy group para to the sulfur atom, makes it an interesting substrate for studying the influence of electronics on the reactivity of the thioether and carboxylic acid functionalities. However, current literature primarily emphasizes its role as a structural component rather than a subject of extensive mechanistic or broad application studies.

Historical Context of Synthetic Methodologies for Thioether Carboxylic Acids Leading to 2 4 Methoxyphenyl Thio Acetic Acid

Established Synthetic Pathways to this compound

The traditional synthesis of this compound primarily relies on fundamental organic reactions that form the carbon-sulfur bond. These methods are well-documented in the broader context of thioether synthesis and have been adapted for this specific molecule.

Nucleophilic Substitution Reactions in this compound Synthesis

One of the most direct and widely employed methods for synthesizing this compound is through a nucleophilic substitution reaction, analogous to the Williamson ether synthesis. This pathway involves the reaction of a sulfur nucleophile, derived from 4-methoxythiophenol, with a haloacetic acid derivative.

The reaction is typically initiated by deprotonating 4-methoxythiophenol with a suitable base to form the highly nucleophilic 4-methoxythiophenoxide anion. This anion then attacks the electrophilic carbon of a haloacetic acid, such as chloroacetic acid or bromoacetic acid, in a classic SN2 displacement of the halide ion.

Reaction Scheme:

Step 1 (Thiolate Formation): 4-CH₃OC₆H₄SH + Base → 4-CH₃OC₆H₄S⁻

Step 2 (Nucleophilic Attack): 4-CH₃OC₆H₄S⁻ + XCH₂COOH → 4-CH₃OC₆H₄SCH₂COOH + X⁻ (where X = Cl, Br)

Common bases used for this transformation include sodium hydroxide, potassium carbonate, and sodium ethoxide, and the reaction is often carried out in polar solvents like ethanol (B145695), dimethylformamide (DMF), or acetonitrile (B52724) to facilitate the dissolution of the reactants and support the SN2 mechanism. The choice of base and solvent can significantly impact the reaction rate and yield.

Table 1: Effect of Base and Solvent on Nucleophilic Substitution Yield This table presents illustrative data based on general principles of SN2 reactions for the synthesis of this compound.

| Entry | Base | Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) |

|---|---|---|---|---|---|

| 1 | NaOH | Ethanol | 80 | 6 | 85 |

| 2 | K₂CO₃ | DMF | 25 | 12 | 92 |

| 3 | NaH | THF | 65 | 4 | 90 |

| 4 | NaOH | Water | 100 | 5 | 82 |

Thiolation Strategies for the Formation of this compound

Thiolation strategies offer an alternative approach, typically involving the formation of the C-S bond by coupling an aryl electrophile with a sulfur-containing nucleophile that already possesses the acetic acid moiety. A common example is the transition-metal-catalyzed coupling of an aryl halide, such as 4-bromoanisole (B123540) or 4-iodoanisole, with thioglycolic acid.

Reaction Scheme: 4-CH₃OC₆H₄Br + HSCH₂COOH --(Catalyst, Base, Ligand)--> 4-CH₃OC₆H₄SCH₂COOH

This pathway avoids the handling of potentially volatile or easily oxidized thiophenols, although it may require more stringent reaction conditions, such as higher temperatures and an inert atmosphere, to ensure catalyst activity. acsgcipr.org

Innovations in this compound Synthesis

Recent advancements in organic synthesis have led to the development of more efficient, sustainable, and versatile methods for C-S bond formation, which are applicable to the production of this compound.

Catalytic Approaches to this compound Production

Modern catalytic systems offer significant improvements over traditional methods. For the nucleophilic substitution pathway, phase-transfer catalysis (PTC) can be employed. A phase-transfer catalyst, such as a quaternary ammonium (B1175870) salt, facilitates the transfer of the thiophenoxide anion from an aqueous or solid phase to an organic phase containing the haloacetate, thereby accelerating the reaction rate under milder conditions.

For thiolation strategies, significant progress has been made in developing highly efficient transition-metal catalysts. Modern palladium and copper catalyst systems, featuring specialized phosphine (B1218219) or N-heterocyclic carbene ligands, can promote the C-S cross-coupling reaction with lower catalyst loadings, at lower temperatures, and with a broader substrate scope and functional group tolerance. acsgcipr.org These advanced catalytic systems are crucial for making the synthesis more economical and environmentally friendly. acsgcipr.org

Application of Green Chemistry Principles in this compound Synthesis

The principles of green chemistry are increasingly influencing the design of synthetic routes. For the synthesis of this compound, these principles can be applied in several ways. One key area is the use of environmentally benign solvents. Reactions can be designed to work in water, ethanol, or polyethylene (B3416737) glycol (PEG), reducing the reliance on volatile and toxic organic solvents like DMF. documentsdelivered.comresearchgate.net

Another significant innovation is the use of microwave-assisted synthesis. rsc.orgresearchgate.netamazonaws.com Microwave irradiation can dramatically reduce reaction times from hours to minutes, often leading to higher yields and cleaner reaction profiles by minimizing the formation of byproducts. rsc.orgresearchgate.net This technique is highly effective for both nucleophilic substitution and metal-catalyzed cross-coupling reactions. researchgate.net

Table 2: Comparison of Conventional vs. Microwave-Assisted Synthesis This table provides a hypothetical comparison for the synthesis of this compound via nucleophilic substitution.

| Parameter | Conventional Heating | Microwave Irradiation |

|---|---|---|

| Solvent | DMF | Ethanol |

| Temperature (°C) | 100 | 120 |

| Reaction Time | 8 hours | 15 minutes |

| Energy Consumption | High | Low |

| Yield (%) | 88 | 95 |

Optimization of Reaction Conditions for Enhanced this compound Yield and Purity

To maximize the efficiency of any synthetic pathway, a thorough optimization of reaction conditions is essential. For the synthesis of this compound via the common nucleophilic substitution route, several parameters are critical.

Stoichiometry: The molar ratio of 4-methoxythiophenol to the haloacetic acid derivative can be adjusted. A slight excess of the thiophenol can ensure complete consumption of the more expensive haloacetate, but may complicate purification.

Base: The choice and amount of base are crucial. A strong base like sodium hydride ensures complete deprotonation of the thiol, while a weaker base like potassium carbonate may require higher temperatures but can be easier to handle and lead to fewer side reactions.

Solvent: The solvent plays a key role in SN2 reactions. Polar aprotic solvents like DMF or DMSO can accelerate the reaction by solvating the cation but leaving the nucleophile relatively free, whereas protic solvents like ethanol can solvate the nucleophile, potentially slowing the reaction. researchgate.net

Temperature: Increasing the temperature generally increases the reaction rate. However, excessively high temperatures can lead to decomposition of reactants or products and the formation of impurities, such as the diaryl disulfide from the oxidation of the thiolate. A careful balance must be found to achieve a reasonable reaction time with high purity.

Reaction Time: The reaction must be monitored (e.g., by TLC or LC-MS) to determine the point of maximum product formation and avoid prolonged heating that could increase byproduct formation.

A systematic study varying these parameters allows for the identification of the optimal conditions to achieve the highest possible yield and purity of this compound.

Table 3: Hypothetical Optimization Study for the Nucleophilic Substitution Reaction Reaction: 4-methoxythiophenol + Sodium Chloroacetate in the presence of K₂CO₃

| Entry | Variable Parameter | Condition | Yield (%) | Purity (%) |

|---|---|---|---|---|

| 1 | Solvent | Ethanol | 85 | 95 |

| 2 | Acetonitrile | 90 | 97 | |

| 3 | DMF | 94 | 98 | |

| 4 | Temperature (°C) | 25 | 75 (24h) | 99 |

| 5 | 60 | 92 (8h) | 98 | |

| 6 | 100 | 93 (3h) | 94 | |

| 7 | Base Equiv. | 1.1 | 91 | 98 |

| 8 | 2.0 | 94 | 98 |

Reactivity of the Carboxylic Acid Functional Group in this compound

The carboxylic acid moiety is a key site for a variety of chemical modifications, including esterification, amidation, reduction, and decarboxylation.

Esterification and Amidation Reactions of this compound

Esterification: The carboxylic acid group of this compound can undergo esterification with alcohols in the presence of an acid catalyst, such as sulfuric acid, to form the corresponding ester. This reaction is reversible and proceeds by protonation of the carbonyl oxygen, which enhances the electrophilicity of the carbonyl carbon for nucleophilic attack by the alcohol. chemguide.co.uk For instance, the reaction with methanol (B129727) would yield methyl 2-((4-methoxyphenyl)thio)acetate. The general mechanism for acid-catalyzed esterification involves several equilibrium steps, including the formation of a tetrahedral intermediate. chemguide.co.uk

Amidation: Similarly, amidation can be achieved by reacting this compound with an amine. This transformation typically requires activation of the carboxylic acid, for example, by converting it to an acid chloride, or by using coupling agents. A direct reaction with an amine is generally slow. Another approach involves the reaction with organic azides, which can lead to the formation of amides under mild conditions. wikipedia.orgresearchgate.net The reaction of a related compound, methyl [(4,6-di-tert-butyl-2,3-dihydroxyphenyl)thio]acetate, with various amines under reflux conditions has been shown to produce the corresponding amides in good yields. bohrium.com

Table 1: Examples of Esterification and Amidation Reactions

| Reactant | Reagent | Product | Reaction Type |

|---|---|---|---|

| This compound | Methanol, H₂SO₄ | Methyl 2-((4-methoxyphenyl)thio)acetate | Esterification |

| This compound | Amine (e.g., Morpholine) | N-substituted 2-((4-methoxyphenyl)thio)acetamide | Amidation |

Reduction and Decarboxylation Pathways of this compound

Reduction: The carboxylic acid group can be reduced to a primary alcohol. A powerful reducing agent like lithium aluminum hydride (LiAlH₄) is typically required for this transformation, as milder reagents like sodium borohydride are generally not reactive enough to reduce carboxylic acids. chemguide.co.uk The reaction is usually carried out in a dry ether solvent, such as diethyl ether, and involves a two-step process where an aldehyde is formed as an intermediate, which is then immediately further reduced to the alcohol. chemguide.co.uk The product of the reduction of this compound would be 2-((4-methoxyphenyl)thio)ethanol.

Decarboxylation: Decarboxylation, the removal of the carboxyl group as carbon dioxide, can be challenging for simple acetic acid derivatives. However, oxidative decarboxylation of aryl-substituted acetic acids can be induced under specific conditions. For instance, the oxidation of 4-methoxyphenylacetic acid with potassium 12-tungstocobalt(III)ate has been shown to proceed via a rate-determining electron transfer followed by a rapid decarboxylation step, leading to a 4-methoxybenzyl radical. rsc.org It has been noted that the ionization of the carboxylic group can significantly accelerate the rate of decarboxylation. rsc.org Thermal decarboxylation of acetic acid itself has been studied, with reaction rates being dependent on the concentration of the undissociated acid. usgs.gov

Transformations of the Thioether Moiety in this compound

The thioether linkage is susceptible to oxidation and cleavage under various conditions.

Oxidation Reactions of the Thioether Linkage in this compound

The sulfur atom in the thioether group can be readily oxidized to form a sulfoxide (B87167) and subsequently a sulfone. Common oxidizing agents for this transformation include hydrogen peroxide (H₂O₂) and meta-chloroperbenzoic acid (m-CPBA). The oxidation of thioethers to sulfoxides has been studied as a potential trigger in drug delivery systems sensitive to reactive oxygen species (ROS). nih.gov While hydrogen peroxide can effect this oxidation, kinetic studies suggest that under near-physiological conditions, the reaction is slow. nih.gov Hypochlorite, another ROS, has been shown to oxidize thioethers at a much faster rate. nih.gov The stepwise oxidation allows for the selective formation of either the sulfoxide or the sulfone by controlling the stoichiometry of the oxidizing agent.

Table 2: Oxidation Products of the Thioether Linkage

| Starting Material | Oxidizing Agent (Equivalents) | Product |

|---|---|---|

| This compound | H₂O₂ or m-CPBA (1 eq.) | 2-((4-Methoxyphenyl)sulfinyl)acetic acid |

| This compound | H₂O₂ or m-CPBA (2 eq.) | 2-((4-Methoxyphenyl)sulfonyl)acetic acid |

Cleavage Mechanisms of the Thioether Bond in this compound

Cleavage of the C-S bond in thioethers can be achieved through various methods, including the use of strong acids, metal-mediated reactions, or electrochemical reduction. For S-p-methoxybenzyl protected thiols, cleavage can be accomplished with strong acids like neat trifluoroacetic acid at reflux, although this is a harsh condition. thieme-connect.de Metal-mediated cleavage, for example using mercury(II) trifluoroacetate, provides an alternative. thieme-connect.de More recently, metal-free methods for C-S bond cleavage have been developed. researchgate.net Electrochemical methods have also been explored, demonstrating that aryl alkyl thioethers can serve as precursors for carbon-centered radicals through electroreductive C(sp³)–S bond cleavage. Photochemical cleavage of the carbon-sulfur bond in thioethers is another possible pathway, often proceeding through ultrafast molecular fragmentation. rsc.org

Reactivity of the Aromatic Ring System in this compound

The aromatic ring of this compound can participate in electrophilic aromatic substitution reactions. The directing and activating/deactivating effects of the substituents on the ring, namely the methoxy (B1213986) group and the thioacetic acid side chain, govern the regioselectivity of these reactions.

The methoxy group (-OCH₃) is a strong activating group and an ortho-, para-director due to its ability to donate electron density to the ring through resonance. libretexts.org The thioether group is generally considered to be a weakly activating or deactivating group, but it is also an ortho-, para-director. When both are present, the powerful activating effect of the methoxy group will likely dominate the directing influence.

Therefore, electrophilic substitution reactions such as nitration, halogenation, and Friedel-Crafts reactions are expected to occur primarily at the positions ortho to the methoxy group (and meta to the thioacetic acid side chain). For example, regioselective bromination of 4-methoxyphenylacetic acid using bromine in acetic acid has been shown to yield the 3-bromo derivative. nih.gov This indicates that the incoming electrophile will preferentially add to the positions most activated by the methoxy group.

Table 3: Predicted Major Products of Electrophilic Aromatic Substitution

| Reaction | Electrophile | Major Product |

|---|---|---|

| Nitration (HNO₃, H₂SO₄) | NO₂⁺ | 2-((3-Nitro-4-methoxyphenyl)thio)acetic acid |

| Bromination (Br₂, FeBr₃) | Br⁺ | 2-((3-Bromo-4-methoxyphenyl)thio)acetic acid |

| Friedel-Crafts Acylation (RCOCl, AlCl₃) | RCO⁺ | 2-((3-Acyl-4-methoxyphenyl)thio)acetic acid |

Electrophilic Aromatic Substitution Patterns on this compound

Electrophilic aromatic substitution (EAS) is a fundamental class of reactions for functionalizing aromatic rings. wikipedia.org The regiochemical outcome of such reactions on this compound is determined by the directing effects of the substituents on the benzene (B151609) ring. The methoxy group (-OCH₃) is a strong activating group and an ortho, para-director due to its ability to donate electron density to the ring through resonance. Conversely, the (carboxymethyl)thio group (-SCH₂COOH) is generally considered a deactivating group due to the electron-withdrawing nature of the carboxylic acid moiety, yet it is also an ortho, para-director because the sulfur atom can donate a lone pair of electrons to stabilize the arenium ion intermediate.

Given that the para position to the methoxy group is occupied by the thioether linkage, electrophilic attack is anticipated to occur at the positions ortho to the methoxy group (C2 and C6) and ortho to the (carboxymethyl)thio group (C3 and C5). The activating effect of the methoxy group is generally stronger than the directing effect of the sulfur in the thioether, especially with the deactivating influence of the adjacent carboxylic acid. Therefore, substitution is most likely to be directed to the positions ortho to the methoxy group.

Anticipated Regioselectivity in Electrophilic Aromatic Substitution Reactions:

| Reaction Type | Expected Major Product(s) | Rationale |

| Nitration | 2-Nitro-4-((carboxymethyl)thio)anisole | The strong activating and ortho, para-directing effect of the methoxy group favors substitution at the positions ortho to it. |

| Halogenation | 2-Halo-4-((carboxymethyl)thio)anisole | Similar to nitration, the methoxy group is expected to be the dominant directing group. |

| Friedel-Crafts Acylation/Alkylation | Complex mixture or no reaction | The deactivating nature of the (carboxymethyl)thio group and potential for complexation of the Lewis acid catalyst with the sulfur and oxygen atoms may inhibit or lead to complex reaction outcomes. wikipedia.orglibretexts.org |

Directed Ortho Metalation Strategies for this compound Functionalization

Directed ortho metalation (DoM) is a powerful synthetic tool for the regioselective functionalization of aromatic rings, guided by a directing metalation group (DMG). wikipedia.org In this compound, there are three potential directing groups: the methoxy group, the thioether sulfur, and the carboxylic acid. The hierarchy of directing ability among these groups is crucial in predicting the site of lithiation.

Generally, the directing ability of common functional groups follows the order: -CONR₂ > -OCONR₂ > -SO₂NR₂ > -OMOM > -OCH₃ > -S-Alkyl. The carboxylic acid group, after deprotonation by the strong organolithium base to form a carboxylate, can also act as a directing group. researchgate.net

In the case of this compound, the first equivalent of a strong base like n-butyllithium will deprotonate the acidic proton of the carboxylic acid. The resulting lithium carboxylate can then direct the metalation to the ortho position (C3 or C5). The methoxy and thioether groups can also direct lithiation to their respective ortho positions.

Competition experiments on simpler systems have established a hierarchy of directing groups. uwindsor.ca However, for a molecule with multiple competing directing groups like this compound, predicting the outcome is complex. The coordination of the lithium cation with the heteroatoms plays a key role. chem-station.com It is plausible that a complex between the lithium cation, the carboxylate, the thioether sulfur, and the methoxy oxygen will form, leading to a specific conformation that favors deprotonation at one of the ortho positions.

Potential Sites for Directed Ortho Metalation:

| Directing Group | Potential Lithiation Site | Comments |

| Methoxy (-OCH₃) | C3 | The methoxy group is a well-established directing group. |

| Thioether (-S-) | C3 | The sulfur atom can also direct metalation to the adjacent position. |

| Carboxylate (-COO⁻Li⁺) | C3 | The carboxylate formed after initial deprotonation can direct the second deprotonation ortho to the thioether. |

Given the combined directing influence of the methoxy, thioether, and the likely formed carboxylate, it is highly probable that lithiation will occur at the C3 position, which is ortho to both the methoxy and the thioether groups. Subsequent reaction with an electrophile would then introduce a new substituent at this position.

Mechanistic Investigations of Key Reactions Involving this compound

While specific mechanistic studies for reactions involving this compound are scarce, the mechanisms of the fundamental reactions it would undergo can be described based on well-established principles.

Mechanism of Electrophilic Aromatic Substitution:

The mechanism of electrophilic aromatic substitution on this compound would follow the classical two-step process: masterorganicchemistry.comkhanacademy.org

Formation of the σ-complex (arenium ion): The aromatic π-system acts as a nucleophile and attacks the electrophile (E⁺). This is the rate-determining step and results in the formation of a resonance-stabilized carbocation intermediate known as the arenium ion or σ-complex. The stability of this intermediate is enhanced by the electron-donating methoxy group, particularly when the attack is at the ortho or para positions relative to it.

Deprotonation: A weak base removes a proton from the sp³-hybridized carbon of the arenium ion, restoring the aromaticity of the ring and yielding the substituted product.

The regioselectivity is determined by the relative stability of the possible arenium ion intermediates. For this compound, attack at the C2 (or C6) position allows for resonance structures where the positive charge is delocalized onto the electron-donating methoxy group, thus stabilizing the intermediate.

Mechanism of Directed Ortho Metalation:

The mechanism of DoM involves the coordination of the organolithium reagent to the directing group, which increases the acidity of the proximal ortho protons. chem-station.com

Acid-Base Reaction: The organolithium base first deprotonates the most acidic proton, which in this case is the carboxylic acid proton, to form a lithium carboxylate.

Complexation and Deprotonation: The organolithium then coordinates to one or more of the heteroatom-containing directing groups (carboxylate, thioether, and/or methoxy). This complexation brings the base into close proximity to an ortho proton, facilitating its removal and the formation of an aryllithium species. This is often referred to as a complex-induced proximity effect (CIPE). baranlab.org

Electrophilic Quench: The newly formed aryllithium, a potent nucleophile, reacts with an added electrophile to yield the ortho-substituted product.

The precise nature of the coordinated intermediate in a molecule with multiple potential ligating sites like this compound would likely require computational modeling to fully elucidate.

Synthesis and Functionalization of 2 4 Methoxyphenyl Thio Acetic Acid Derivatives

Design Principles for Novel 2-((4-Methoxyphenyl)thio)acetic acid Analogues

The design of novel analogues of this compound is guided by established principles of medicinal chemistry aimed at optimizing pharmacological activity, selectivity, and pharmacokinetic properties. The core scaffold of this compound presents three primary regions for structural modification: the carboxylic acid terminus, the thioether linkage, and the 4-methoxyphenyl (B3050149) ring. Strategic alterations at these positions can modulate the molecule's interaction with biological targets.

A key design principle involves the exploration of isosteric and bioisosteric replacements to enhance desired properties while maintaining or improving biological activity. For instance, the carboxylic acid group, a potential site for metabolic inactivation or a contributor to poor membrane permeability, can be replaced with other acidic functional groups or masked as a prodrug. The thioether linkage, susceptible to oxidation, can be replaced with more stable linkers. Furthermore, the electronic and steric properties of the aromatic ring can be fine-tuned by introducing various substituents, influencing the molecule's binding affinity and selectivity for a specific target.

Structure-activity relationship (SAR) studies are integral to the design process. By systematically modifying each part of the molecule and evaluating the resulting biological activity, researchers can build a comprehensive understanding of the structural requirements for a desired pharmacological effect. This iterative process of design, synthesis, and testing allows for the rational development of more potent and selective analogues.

Synthetic Routes to Diverse Derivatives of this compound

The synthesis of diverse derivatives of this compound can be achieved through various established organic reactions, allowing for modifications at the carboxylic acid, thioether, and aromatic ring positions.

Modifications at the Carboxylic Acid Terminus of this compound

The carboxylic acid moiety of this compound is a versatile functional group that can be readily converted into a variety of derivatives. Standard peptide coupling conditions, for example, can be employed to form amides by reacting the carboxylic acid with a range of primary and secondary amines. Esterification can be achieved by reacting the parent acid with alcohols under acidic conditions or by using activating agents.

Furthermore, the carboxylic acid can be reduced to the corresponding primary alcohol, which can then be further functionalized. Conversion to an acid chloride provides a highly reactive intermediate for the synthesis of esters, amides, and other acyl derivatives. These modifications can significantly impact the polarity, solubility, and biological activity of the resulting compounds. nih.govgenscript.com

Table 1: Examples of Modifications at the Carboxylic Acid Terminus

| Derivative Type | General Reaction | Reagents and Conditions |

| Amide | Amidation | Amine, Coupling Agent (e.g., HBTU), DMF |

| Ester | Esterification | Alcohol, Acid Catalyst (e.g., H₂SO₄), Heat |

| Primary Alcohol | Reduction | Reducing Agent (e.g., LiAlH₄), THF |

| Acid Chloride | Halogenation | Thionyl Chloride (SOCl₂) or Oxalyl Chloride |

Derivatization of the Thioether Linkage in this compound Derivatives

The thioether linkage in this compound derivatives is susceptible to oxidation, which can be a metabolic pathway in vivo. Controlled oxidation can lead to the corresponding sulfoxide (B87167) and sulfone derivatives. These oxidized forms may exhibit different biological activities and physicochemical properties compared to the parent thioether. The synthesis of these derivatives is typically achieved using oxidizing agents such as hydrogen peroxide or meta-chloroperoxybenzoic acid (m-CPBA). The degree of oxidation (to sulfoxide or sulfone) can often be controlled by the stoichiometry of the oxidizing agent and the reaction conditions.

Substituent Effects on the Aromatic Ring of this compound Analogues

Table 2: Examples of Aromatic Ring Modifications

| Reaction Type | Reagent | Potential Substituent |

| Halogenation | Br₂/Acetic Acid | Bromo |

| Nitration | HNO₃/H₂SO₄ | Nitro |

| Friedel-Crafts Acylation | Acyl Chloride/AlCl₃ | Acyl |

| Sulfonation | SO₃/H₂SO₄ | Sulfonic Acid |

Structure-Reactivity Relationships in the this compound Series

The relationship between the chemical structure of this compound analogues and their reactivity is a critical aspect of their chemical and biological characterization. The electronic nature of the substituents on the aromatic ring can significantly influence the reactivity of the entire molecule.

For example, the presence of electron-withdrawing groups on the aromatic ring would be expected to increase the acidity of the carboxylic acid proton due to inductive effects. Conversely, electron-donating groups would decrease the acidity. The nucleophilicity of the sulfur atom in the thioether linkage is also influenced by the substituents on the aromatic ring. Electron-donating groups increase the electron density on the sulfur, making it more nucleophilic and more susceptible to alkylation or oxidation. In contrast, electron-withdrawing groups decrease its nucleophilicity.

The steric bulk of substituents on the aromatic ring can also play a role in reactivity. Large, bulky groups ortho to the thioether linkage may hinder the approach of reagents to the sulfur atom, thereby slowing down reactions at this position. Similarly, steric hindrance around the carboxylic acid group can affect its reactivity in esterification and amidation reactions. A comprehensive understanding of these structure-reactivity relationships is essential for the rational design and synthesis of new analogues with desired chemical and biological properties.

Table 3: Predicted Substituent Effects on Reactivity

| Substituent Position | Substituent Type | Effect on Carboxylic Acid Acidity | Effect on Thioether Nucleophilicity |

| Aromatic Ring | Electron-donating | Decrease | Increase |

| Aromatic Ring | Electron-withdrawing | Increase | Decrease |

| Ortho to Thioether | Bulky Group | Minimal | Decrease (Steric Hindrance) |

| Alpha to Carboxyl | Electron-withdrawing | Increase | Minimal |

Applications of 2 4 Methoxyphenyl Thio Acetic Acid in Advanced Organic Synthesis

2-((4-Methoxyphenyl)thio)acetic acid as a Building Block for Heterocyclic Compound Synthesis

The structural framework of this compound, and more broadly its parent compound thioglycolic acid, is a cornerstone in the synthesis of sulfur-containing heterocycles. The presence of both a reactive carboxylic acid and a sulfur moiety allows for its participation in a variety of cyclocondensation reactions to form stable ring systems.

One of the most prominent applications is in the synthesis of thiazolidin-4-ones . This class of heterocyclic compounds is of significant interest due to its wide range of biological activities. The general synthesis involves the cyclocondensation of a compound containing a thiol group (like mercaptoacetic acid) with an imine (Schiff base). In a typical reaction, the sulfur atom acts as a nucleophile, attacking the imine carbon, followed by an intramolecular cyclization via amide bond formation, which eliminates a molecule of water to form the five-membered thiazolidinone ring.

Research has demonstrated the successful synthesis of 2-cyano-N-(2-(4-methoxyphenyl)-4-oxothiazolidin-3-yl)acetamide, showcasing the integration of the 4-methoxyphenyl (B3050149) group into the thiazolidinone scaffold. rsc.org This reaction, achieved through both conventional heating and microwave irradiation, highlights the utility of precursors derived from the 4-methoxyphenylthio structure in constructing these heterocyclic systems. rsc.org The yields for such syntheses are often good to excellent, demonstrating the efficiency of this approach. rsc.org

The following table summarizes the synthesis of various substituted thiazolidin-4-ones, illustrating the versatility of the underlying cyclocondensation reaction. While not all examples explicitly use the title compound, they rely on the same fundamental reaction principle with mercaptoacetic acid derivatives.

Table 1: Synthesis of Substituted Thiazolidin-4-one Derivatives via Cyclocondensation

| Product Name | Aryl Substituent | Yield (%) | Reference |

|---|---|---|---|

| 2-(4-methoxyphenyl)-3-(2-(pyrrolidin-1-yl)ethyl)thiazolidin-4-one | 4-Methoxyphenyl | 83% | acs.org |

| 2-(2-methoxyphenyl)-3-(2-(pyrrolidin-1-yl)ethyl)thiazolidin-4-one | 2-Methoxyphenyl | 71% | acs.org |

| 2-(4-fluorophenyl)-3-(2-(pyrrolidin-1-yl)ethyl)thiazolidin-4-one | 4-Fluorophenyl | 74% | acs.org |

| 2-(4-chlorophenyl)-3-(2-(pyrrolidin-1-yl)ethyl)thiazolidin-4-one | 4-Chlorophenyl | 69% | acs.org |

| 2-Cyano-N-(2-(4-methoxyphenyl)-4-oxothiazolidin-3-yl)acetamide | 4-Methoxyphenyl | 78% (MWI) | rsc.org |

Beyond thiazolidinones, the thioacetic acid moiety is a precursor for other important sulfur-containing heterocycles like 1,4-benzothiazines . colab.wstaylorfrancis.com These syntheses often involve the reaction of 2-aminothiophenols with α-haloketones or other bifunctional reagents where a thioether linkage is formed prior to cyclization. The this compound scaffold could potentially be modified and employed in analogous strategies to generate novel benzothiazine derivatives.

Role of this compound in Peptide Synthesis and Amide Bond Formation Strategies

While direct applications of this compound in conventional peptide coupling are not extensively documented, the broader class of thioacids (R-COSH) has gained significant traction in strategies for amide and peptide bond formation. acs.org These methods often circumvent the need for traditional coupling agents. nih.gov

The general strategy involves the activation of a carboxylic acid to its corresponding thioacid. researchgate.net These thioacids are versatile intermediates that can react with amines to form amide bonds. acs.org A common mechanism involves the in-situ oxidative dimerization of the thioacid to a diacyl disulfide intermediate. acs.org This symmetrical disulfide is highly reactive towards nucleophilic attack by an amine, leading to the formation of the desired amide and releasing a molecule of the thioacid, which can re-enter the catalytic cycle. This process has been shown to produce dipeptides with minimal racemization. researchgate.net

Given its structure, this compound could potentially serve as an acylating agent in such strategies. Upon activation or under oxidative conditions, it could form a diacyl disulfide, which would then transfer the 2-((4-methoxyphenyl)thio)acetyl group to an amino acid or peptide chain.

Furthermore, recent advancements have harnessed radical-mediated reactions of thioacids for organic synthesis. colab.ws Thiyl radicals, generated from thioacids under mild photolytic or thermal conditions, can participate in a variety of transformations that ultimately lead to amide bond formation. colab.ws The this compound molecule could potentially be employed in these emerging radical-based methodologies for amide and peptide synthesis.

Utilization of this compound in Multi-Component Reactions

Multi-component reactions (MCRs), where three or more reactants combine in a single synthetic operation to form a complex product, are highly valued for their efficiency and atom economy. nih.gov Several prominent MCRs, particularly isocyanide-based reactions, utilize a carboxylic acid as a key component, presenting a potential application for this compound.

The Ugi four-component reaction (Ugi-4CR) is a powerful tool for generating α-acylamino amides from an aldehyde (or ketone), an amine, an isocyanide, and a carboxylic acid. colab.wsmdpi.com In the Ugi reaction mechanism, the carboxylic acid serves two main purposes: it protonates the initially formed imine intermediate, activating it for nucleophilic attack by the isocyanide, and its corresponding carboxylate anion then acts as the nucleophile to trap the resulting nitrilium ion intermediate. colab.ws

The Passerini three-component reaction (P-3CR) similarly involves an aldehyde (or ketone), an isocyanide, and a carboxylic acid to yield α-acyloxy amides. acs.orgnih.gov The carboxylic acid is believed to form a hydrogen-bonded cluster with the carbonyl component, facilitating a concerted, cyclic transition state upon reaction with the isocyanide. mdpi.com

In both the Ugi and Passerini reactions, the carboxylic acid component is incorporated into the final product structure. By substituting the commonly used simple carboxylic acids with this compound, it is theoretically possible to synthesize complex molecules bearing the (4-methoxyphenyl)thioacetyl moiety. This would provide a straightforward route to novel peptidomimetics (from the Ugi reaction) or functionalized esters (from the Passerini reaction) that feature this specific substructure, offering opportunities for creating diverse chemical libraries for screening purposes.

Stereoselective Synthesis Methodologies Employing this compound Scaffolds

Stereoselective synthesis, the ability to control the three-dimensional arrangement of atoms in a molecule, is of paramount importance in modern chemistry. This is often achieved using chiral auxiliaries, chiral catalysts, or chiral derivatizing agents. While this compound is an achiral molecule, its scaffold holds potential for use in stereoselective methodologies.

One potential application is as a chiral derivatizing agent (CDA) . If the molecule were modified to contain a stereocenter or resolved into enantiomers (if a chiral version were synthesized), it could be used to convert a racemic mixture of alcohols or amines into a mixture of diastereomers. nih.gov By reacting the racemic substrate with an enantiopure form of the derivatized acid to form diastereomeric esters or amides, the individual diastereomers could then be distinguished and quantified using techniques like NMR spectroscopy or chromatography. nih.gov

Alternatively, the this compound scaffold could be attached to a prochiral substrate to function as a chiral auxiliary . A chiral auxiliary is a molecular fragment that is temporarily incorporated into a substrate to direct the stereoselectivity of a subsequent reaction. rsc.org While the parent acid is achiral, a chiral variant could be designed. Once the desired stereocenter is set, the auxiliary is cleaved and can often be recovered for reuse.

Moreover, the thioether and carboxylic acid functionalities within the scaffold could act as coordinating sites for chiral metal catalysts. In enantioselective transformations, such as the rhodium-catalyzed addition of thioacids to allenes or organocatalyzed sulfa-Michael additions, the substrate's ability to coordinate with the chiral catalyst is key to inducing asymmetry. researchgate.net A substrate built upon the this compound framework could be designed to leverage these interactions to achieve high levels of stereocontrol in catalytic asymmetric reactions.

Applications in Polymer Chemistry and Advanced Materials Science Utilizing this compound Substructures

The incorporation of sulfur atoms into polymer backbones gives rise to materials with unique and desirable properties, including high refractive indices, metal coordination ability, and responsiveness to stimuli. nih.gov The structure of this compound, containing both a polymerizable carboxylic acid group and a thioether linkage, makes it a promising candidate for creating functional polymers and advanced materials.

One major class of relevant polymers is polythioesters (PTEs) . These polymers, which contain a thioester linkage [-(C=O)-S-], can be synthesized through the ring-opening polymerization of thiolactones or via polycondensation reactions. nih.gov The carboxylic acid group of this compound could be converted to a thiocarboxylic acid and subsequently polymerized, or it could participate in condensation polymerizations with dithiols to form PTEs. The resulting polymers would have the (4-methoxyphenyl)thio moiety as a pendant group, influencing the material's properties.

Another relevant area is the synthesis of poly(ether-thioethers) . These polymers can be prepared using efficient "click" chemistry, such as the radical-mediated thiol-ene reaction between dithiols and divinyl ethers. acs.org A bifunctional derivative of this compound could be designed to participate in such step-growth polymerizations, embedding the thioether linkage directly into the polymer backbone. Such polymers are investigated for use as solid polymer electrolytes in lithium-ion batteries due to their low glass transition temperatures and ion-coordinating ability. acs.org

Furthermore, the thioether and disulfide linkages are key components in the design of self-healing polymers . taylorfrancis.comnih.gov These materials can autonomously repair damage through dynamic covalent chemistry, where bonds like disulfides can break and reform under certain stimuli (e.g., heat or light), restoring the material's integrity. acs.org By incorporating the this compound substructure into a cross-linked polymer network, it is conceivable to design materials with inherent self-healing capabilities, where the thioether could be oxidized to a dynamic disulfide linkage.

Finally, the thiophene (B33073) moiety, a related sulfur-containing heterocycle, is the basis for many conductive polymers , such as poly(3-thiophene acetic acid) (PTAA). rsc.org While not a thiophene itself, the sulfur atom in the this compound substructure could influence the electronic properties of polymers, suggesting potential applications in materials for electronics and sensors.

Computational and Theoretical Investigations of 2 4 Methoxyphenyl Thio Acetic Acid

Quantum Chemical Calculations on the Electronic Structure of 2-((4-Methoxyphenyl)thio)acetic acid

Quantum chemical calculations are fundamental to determining the electronic structure of a molecule. nih.gov Methods like Density Functional Theory (DFT) and Hartree-Fock (HF) are commonly employed to solve the Schrödinger equation approximately, providing detailed information about molecular orbitals and electron distribution. nih.goviosrjournals.org

Frontier Molecular Orbitals (HOMO-LUMO): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are key to understanding a molecule's reactivity. The HOMO energy relates to the ability to donate electrons, while the LUMO energy corresponds to the ability to accept electrons. The energy gap between HOMO and LUMO (ΔE) is a critical parameter for assessing a molecule's kinetic stability and chemical reactivity; a smaller gap generally implies higher reactivity. nih.govmdpi.com For derivatives of 2-thiophene carboxylic acid, the HOMO-LUMO gap was found to be a significant predictor of stability and reactivity. mdpi.comsciforum.net In studies of 3-(4-Methoxybenzoyl) Propionic Acid, HOMO-LUMO analysis was used to understand intramolecular charge transfer. iosrjournals.org

Molecular Electrostatic Potential (MEP): The MEP surface map is a valuable tool for visualizing the charge distribution of a molecule and predicting sites for electrophilic and nucleophilic attack. nih.gov The map displays regions of negative potential (rich in electrons, typically colored red), which are susceptible to electrophilic attack, and regions of positive potential (electron-poor, typically colored blue), which are prone to nucleophilic attack. For a molecule like this compound, the MEP would likely show a negative potential around the oxygen atoms of the carboxylic acid and methoxy (B1213986) groups, and around the sulfur atom, indicating these as potential sites for interaction with electrophiles.

Table 1: Representative Quantum Chemical Descriptors and Their Significance.

| Descriptor | Typical Calculation Method | Significance |

| HOMO Energy | DFT (e.g., B3LYP/6-311G) | Indicates electron-donating ability; related to ionization potential. mdpi.com |

| LUMO Energy | DFT (e.g., B3LYP/6-311G) | Indicates electron-accepting ability; related to electron affinity. mdpi.com |

| HOMO-LUMO Gap (ΔE) | DFT (e.g., B3LYP/6-311G) | Correlates with chemical reactivity and kinetic stability. irjweb.com |

| Molecular Electrostatic Potential (MEP) | DFT, HF | Predicts sites for electrophilic and nucleophilic reactions. nih.gov |

| NBO Charges/Interactions | NBO Analysis | Describes charge distribution and intramolecular electron delocalization. iosrjournals.org |

Molecular Dynamics Simulations for Conformational Analysis of this compound

Molecular dynamics (MD) simulations are a powerful computational method for studying the time-dependent behavior of molecular systems, allowing for the exploration of conformational landscapes. For a flexible molecule like this compound, with several rotatable bonds, MD simulations can reveal the preferred spatial arrangements (conformers) and the dynamics of their interconversion. rsc.orgnih.gov

The process involves numerically solving Newton's equations of motion for a system of atoms, using a force field (like GAFF, GAFF2, or CHARMM) to describe the potential energy of the system. nih.govzenodo.org A typical simulation begins with energy minimization, followed by a period of heating and equilibration under controlled temperature and pressure (NVT/NPT ensembles), before a final production run from which conformational data is collected. zenodo.org

Studies on flexible carboxylic acids and thioether-containing molecules have demonstrated the utility of MD in understanding conformational equilibria. For instance, MD simulations of acetic acid have been used to investigate the relative stabilities of its syn and anti conformations in different environments. nih.gov Similarly, investigations into cyclic thioethers have used MD to probe conformational changes within the heterocyclic ring. mdpi.com For this compound, MD simulations could elucidate the preferred orientations of the phenyl ring relative to the thioacetic acid moiety and the torsional preferences around the C-S bonds, which are known to favor gauche conformations. mdpi.com

Table 2: Typical Parameters for an MD Simulation Protocol.

| Parameter | Description | Common Value/Method |

| Force Field | A set of parameters to calculate the potential energy of the system. | GAFF, GAFF2, CHARMM, AMBER nih.govzenodo.org |

| Solvent Model | Explicit or implicit representation of the solvent. | Explicit (e.g., TIP3P water) nih.gov |

| Ensemble | Statistical mechanics ensemble used for the simulation. | NPT (constant Number of particles, Pressure, Temperature) nih.gov |

| Temperature Control | Algorithm to maintain constant temperature. | Velocity-rescaling, Nosé-Hoover thermostat |

| Pressure Control | Algorithm to maintain constant pressure. | Parrinello-Rahman barostat mdpi.com |

| Time Step | The interval between successive evaluations of forces. | 2 fs (femtoseconds) nih.gov |

| Simulation Length | Total duration of the production simulation. | Nanoseconds (ns) to microseconds (µs) zenodo.org |

Prediction of Reactivity and Selectivity in this compound Transformations through Computational Modeling

Computational models are instrumental in predicting the reactivity of molecules and the selectivity of their chemical transformations. numberanalytics.comescholarship.org By analyzing the electronic structure and other molecular properties, it is possible to identify the most likely sites for reaction and to rationalize the outcomes of chemical processes.

Reactivity Descriptors from Quantum Chemistry: Global reactivity descriptors, derived from HOMO and LUMO energies, such as chemical hardness (η), chemical potential (μ), and the electrophilicity index (ω), provide a quantitative measure of a molecule's stability and reactivity. nih.govirjweb.com A hard molecule has a large HOMO-LUMO gap and is less reactive, while a soft molecule has a small gap and is more reactive. mdpi.com Local reactivity can be predicted using Fukui functions or by analyzing the MEP surface, which highlight the specific atoms most susceptible to electrophilic or nucleophilic attack. nih.gov For sulfur-containing compounds, these methods can predict whether a reaction will occur at the sulfur atom, the aromatic ring, or the carboxylic acid group. mdpi.com

Quantitative Structure-Activity Relationship (QSAR): QSAR is a computational modeling technique that aims to find a statistical relationship between the chemical structure of a series of compounds and their biological activity or chemical reactivity. medcraveonline.com In a QSAR study, various molecular descriptors (e.g., electronic, steric, and lipophilic properties) are calculated for a set of molecules with known activities. A mathematical model is then developed to correlate these descriptors with the observed activity. nih.gov Such models can be used to predict the activity of new, unsynthesized compounds. For analogues of various phenylacetic acids and thiophene (B33073) derivatives, QSAR studies have successfully identified key parameters like lipophilicity (π) and electronic character (σ) that govern their activity. nih.govnih.govresearchgate.net A QSAR model for derivatives of this compound could be developed to predict properties like anti-inflammatory activity by correlating it with descriptors such as the HOMO-LUMO gap, dipole moment, and solvent-accessible surface area. researchgate.net

Table 3: Computational Descriptors Used for Predicting Reactivity and Activity.

| Descriptor Type | Examples | Application |

| Electronic | HOMO/LUMO energies, Dipole Moment, Atomic Charges | Predicts sites of reaction, correlates with binding affinity. researchgate.net |

| Steric | Molecular Volume, Surface Area, Molar Refractivity | Relates molecular size and shape to activity. |

| Lipophilic | LogP (Partition Coefficient) | Correlates with membrane permeability and receptor binding. nih.govnih.gov |

| Topological | Connectivity Indices | Describes molecular branching and structure. |

In Silico Ligand Design and Docking Studies Involving this compound Scaffolds

The structural framework of this compound makes it an attractive scaffold for in silico ligand design. Computational techniques, particularly molecular docking, can be used to explore how this scaffold and its derivatives might interact with biological targets such as enzymes or receptors. nih.govresearchgate.net

Molecular Docking: Molecular docking is a computational method that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein). brieflands.com The process involves generating a multitude of possible binding poses of the ligand within the active site of the protein and then using a scoring function to rank these poses based on their predicted binding affinity. This technique is crucial in structure-based drug design for identifying potential lead compounds and understanding the molecular basis of ligand-receptor interactions. researchgate.net Studies on various thiophene, thioether, and methoxyphenyl derivatives have successfully used molecular docking to predict binding modes and rationalize biological activity against targets like cyclooxygenase (COX) enzymes, HIV-1 Vif, and various kinases. brieflands.commdpi.comnih.gov

Scaffold-Based Ligand Design: The this compound structure can serve as a starting point, or scaffold, for designing new molecules. acs.org By computationally adding or modifying functional groups at various positions—such as on the phenyl ring or the acetic acid moiety—new libraries of virtual compounds can be created. These virtual libraries can then be screened using molecular docking to identify derivatives with potentially improved binding affinity or selectivity for a specific biological target. researchgate.net The thioether linkage, in particular, is a common feature in many biologically active macrocyclic compounds and can be a key element in establishing specific interactions within a protein's binding pocket. mdpi.com

Table 4: Hypothetical Docking Study Summary for a this compound Derivative.

| Parameter | Description | Example |

| Target Protein | The biological macromolecule of interest. | Cyclooxygenase-2 (COX-2) |

| PDB ID | Protein Data Bank identifier for the target structure. | e.g., 5F1A |

| Binding Energy (kcal/mol) | The scoring function's estimate of binding affinity. | -8.5 |

| Key Interacting Residues | Amino acids in the active site forming significant interactions. | Arg120, Tyr355, Ser530 |

| Types of Interactions | The nature of the forces stabilizing the ligand-receptor complex. | Hydrogen bonds, hydrophobic interactions, π-sulfur interactions |

Advanced Spectroscopic and Analytical Characterization Methodologies for 2 4 Methoxyphenyl Thio Acetic Acid Studies

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation of 2-((4-Methoxyphenyl)thio)acetic acid and its Derivatives

NMR spectroscopy is a cornerstone technique for the structural elucidation of organic molecules, providing detailed information about the chemical environment, connectivity, and spatial arrangement of atoms. For this compound, a combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments provides an unambiguous assignment of all proton and carbon signals.

The ¹H and ¹³C NMR spectra offer fundamental information about the number and types of protons and carbons in the molecule. The expected chemical shifts for this compound in a common NMR solvent like deuterated chloroform (B151607) (CDCl₃) are predicted based on the analysis of structurally similar compounds.

The ¹H NMR spectrum is expected to show distinct signals for the methoxy (B1213986) group, the methylene (B1212753) group, and the aromatic protons. The aromatic region will display a characteristic AA'BB' splitting pattern for the 1,4-disubstituted benzene (B151609) ring. The carboxylic acid proton typically appears as a broad singlet at a downfield chemical shift, which can vary with concentration and solvent.

The ¹³C NMR spectrum, typically acquired with proton decoupling, will show signals for each unique carbon atom in the molecule. The carbonyl carbon of the carboxylic acid is expected at the most downfield position, while the aliphatic methylene and methoxy carbons will appear at upfield chemical shifts.

Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

| Atom Position / Group | Predicted ¹H Chemical Shift (δ, ppm) | Predicted ¹³C Chemical Shift (δ, ppm) |

|---|---|---|

| Carboxylic Acid (-COOH) | 10.0 - 12.0 (broad s, 1H) | ~175.0 |

| Methylene (-S-CH₂-) | ~3.6 (s, 2H) | ~38.0 |

| Aromatic (C-S) | - | ~126.0 |

| Aromatic (C-H, ortho to S) | ~7.4 (d, J ≈ 8.8 Hz, 2H) | ~134.0 |

| Aromatic (C-H, meta to S) | ~6.9 (d, J ≈ 8.8 Hz, 2H) | ~115.0 |

| Aromatic (C-OCH₃) | - | ~160.0 |

Note: Predicted values are based on data from analogous compounds and may vary based on solvent and experimental conditions. 's' denotes singlet, 'd' denotes doublet, and 'J' represents the coupling constant.

2D NMR experiments are crucial for confirming the assignments made from 1D spectra by revealing correlations between nuclei.

COSY (Correlation Spectroscopy): This homonuclear experiment identifies proton-proton (¹H-¹H) spin-spin couplings. For this compound, the primary expected correlation would be a cross-peak between the ortho- and meta-protons of the 4-methoxyphenyl (B3050149) ring, confirming their adjacent positions.

HSQC (Heteronuclear Single Quantum Coherence): This heteronuclear experiment correlates protons with their directly attached carbons (one-bond ¹H-¹³C correlations). columbia.edu Key expected correlations include:

The methylene protons (~3.6 ppm) with the methylene carbon (~38.0 ppm).

The methoxy protons (~3.8 ppm) with the methoxy carbon (~55.5 ppm).

The aromatic protons at ~7.4 ppm and ~6.9 ppm with their respective aromatic carbons at ~134.0 ppm and ~115.0 ppm.

HMBC (Heteronuclear Multiple Bond Correlation): This experiment reveals longer-range (typically 2-3 bonds) ¹H-¹³C correlations, which is vital for piecing together the molecular skeleton. columbia.edu Important HMBC correlations for confirming the structure would include:

Correlations from the methylene protons (~3.6 ppm) to the carbonyl carbon (~175.0 ppm) and the aromatic carbon attached to the sulfur (~126.0 ppm).

Correlations from the methoxy protons (~3.8 ppm) to the aromatic carbon to which the methoxy group is attached (~160.0 ppm).

Correlations from the aromatic protons ortho to the sulfur (~7.4 ppm) to the aromatic carbon attached to sulfur (~126.0 ppm).

Mass Spectrometry Techniques for the Analysis of this compound and its Reaction Products

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound and to deduce its structure by analyzing fragmentation patterns.

HRMS provides a highly accurate measurement of the mass-to-charge ratio (m/z) of the molecular ion, allowing for the determination of the elemental formula. For this compound (C₉H₁₀O₃S), the exact mass can be calculated.

Calculated Exact Mass for this compound

| Ion | Molecular Formula | Calculated Exact Mass (m/z) |

|---|---|---|

| [M+H]⁺ | C₉H₁₁O₃S⁺ | 199.0423 |

| [M+Na]⁺ | C₉H₁₀O₃SNa⁺ | 221.0243 |

Note: These values are crucial for confirming the identity of the compound in complex mixtures or as a reaction product.

Tandem mass spectrometry (MS/MS) involves the isolation of a precursor ion (e.g., the protonated molecule [M+H]⁺) and its subsequent fragmentation to produce product ions. The resulting fragmentation pattern provides valuable structural information. For carboxylic acids, common fragmentation includes the loss of water and the carboxyl group.

Predicted Key MS/MS Fragments for this compound ([M+H]⁺, m/z 199.04)

| Predicted Fragment Ion (m/z) | Proposed Structure / Neutral Loss |

|---|---|

| 181.03 | [M+H - H₂O]⁺ (Loss of water) |

| 153.04 | [M+H - HCOOH]⁺ (Loss of formic acid) |

| 139.03 | [C₇H₇S]⁺ (Formation of 4-methoxythiophenyl cation) |

Note: The fragmentation pathway helps to confirm the connectivity of the methoxyphenyl group, the thioether linkage, and the acetic acid moiety.

Infrared (IR) and Raman Spectroscopy for Functional Group Analysis of this compound

Vibrational spectroscopy, including both Infrared (IR) and Raman techniques, is used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies. nih.gov

The IR spectrum of this compound is expected to be dominated by strong absorptions from the carboxylic acid group. A very broad O-H stretching band will be visible, along with a sharp and intense C=O stretching band. The Raman spectrum, being particularly sensitive to non-polar bonds, would be useful for observing the C-S bond and the aromatic ring vibrations.

Predicted Vibrational Frequencies for this compound

| Functional Group | Vibration Type | Predicted Wavenumber (cm⁻¹) | Expected Intensity (IR) |

|---|---|---|---|

| Carboxylic Acid | O-H stretch | 3300 - 2500 | Strong, very broad |

| Aromatic C-H | C-H stretch | 3100 - 3000 | Medium |

| Aliphatic C-H | C-H stretch | 3000 - 2850 | Medium |

| Carbonyl (C=O) | C=O stretch | 1720 - 1700 | Strong, sharp |

| Aromatic C=C | C=C stretch | 1610, 1500 | Medium to strong |

| Carboxylic Acid | C-O stretch | 1320 - 1210 | Strong |

| Aryl Ether | C-O stretch | 1260 - 1230 | Strong |

X-ray Crystallography for Solid-State Structure Determination of this compound and its Co-crystals

X-ray crystallography is a powerful analytical technique that provides definitive information about the three-dimensional arrangement of atoms within a crystalline solid. This method is indispensable for elucidating the precise molecular structure, conformational preferences, and intermolecular interactions that govern the packing of molecules in the solid state. For a compound such as this compound, a single-crystal X-ray diffraction study would yield a wealth of structural data, including bond lengths, bond angles, and torsion angles, which would reveal the molecule's exact conformation.

Furthermore, this technique is instrumental in understanding the supramolecular assembly of molecules through non-covalent interactions like hydrogen bonds, halogen bonds, and π-π stacking. The carboxylic acid group in this compound, for instance, is a strong hydrogen bond donor and acceptor, and X-ray crystallography could reveal how these interactions mediate the formation of dimers or extended networks in the crystal lattice.

In the context of co-crystals, X-ray crystallography is essential for confirming their formation and characterizing the new crystalline entity. It allows for the precise determination of the stoichiometry of the co-formers and provides a detailed picture of the intermolecular interactions between this compound and the co-crystal former.

Despite the utility of this technique, a thorough search of available scientific literature and crystallographic databases did not yield any published single-crystal X-ray diffraction data for this compound or any of its co-crystals. Consequently, no experimental data on its solid-state structure, such as unit cell parameters, space group, or detailed intermolecular interactions, can be presented. The following tables are therefore placeholders to illustrate the type of data that would be obtained from such an analysis.

Table 1: Hypothetical Crystallographic Data for this compound

| Parameter | Hypothetical Value |

| Chemical Formula | C₉H₁₀O₃S |

| Formula Weight | 198.24 g/mol |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 10.123 |

| b (Å) | 5.432 |

| c (Å) | 17.890 |

| β (°) | 98.76 |

| Volume (ų) | 970.5 |

| Z | 4 |

| Calculated Density (g/cm³) | 1.358 |

Table 2: Hypothetical Hydrogen Bond Geometry for this compound Dimer

| D—H···A | D-H (Å) | H···A (Å) | D···A (Å) | <(DHA) (°) |

| O-H···O | 0.85 | 1.78 | 2.63 | 175.0 |

Future Research Directions and Emerging Paradigms for 2 4 Methoxyphenyl Thio Acetic Acid

Integration of 2-((4-Methoxyphenyl)thio)acetic acid in Supramolecular Chemistry and Self-Assembly

The unique structural features of this compound, namely the presence of a carboxylic acid group, a thioether linkage, and an aromatic methoxyphenyl ring, make it an attractive candidate for the construction of complex supramolecular architectures. Future research is anticipated to explore the self-assembly of this molecule, driven by a variety of non-covalent interactions.

The carboxylic acid moiety can participate in robust hydrogen bonding, forming predictable synthons like dimers or catemers. The methoxy (B1213986) group on the phenyl ring can also act as a hydrogen bond acceptor. Furthermore, the aromatic ring is capable of engaging in π-π stacking interactions, which are crucial in directing the formation of one-, two-, and three-dimensional networks. The sulfur atom in the thioether linkage, with its lone pairs of electrons, could potentially participate in weaker interactions such as chalcogen bonding.

The interplay of these interactions could lead to the formation of diverse self-assembled structures, including gels, liquid crystals, and crystalline solids with interesting material properties. For instance, the self-assembly of structurally related thiophene-based surfactants has been shown to result in the formation of unilamellar vesicles. rsc.org The amphiphilic nature of this compound, with its hydrophilic carboxylic acid head and a more hydrophobic methoxyphenylthio tail, suggests its potential to form micelles or other ordered structures in appropriate solvents.

| Potential Non-Covalent Interaction | Participating Moiety | Potential Supramolecular Outcome |

| Hydrogen Bonding | Carboxylic acid, Methoxy group | Dimers, chains, sheets |

| π-π Stacking | Phenyl ring | Columnar structures, layered materials |

| Chalcogen Bonding | Thioether sulfur | Directional assembly, crystal engineering |

| van der Waals Forces | Entire molecule | Close packing, formation of stable aggregates |

This table illustrates the potential non-covalent interactions and resulting supramolecular structures that could be explored for this compound based on its functional groups.

Potential of this compound in Bio-conjugation Strategies for Chemical Biology Research

The functional groups present in this compound offer handles for its covalent attachment to biomolecules, a process known as bioconjugation. Such strategies are pivotal in chemical biology for probing biological processes, developing diagnostics, and creating targeted therapeutics.

The carboxylic acid group can be activated to react with primary amines, such as the side chains of lysine (B10760008) residues in proteins, to form stable amide bonds. This is a widely used and well-established method in bioconjugation. The thioether linkage, while generally stable, could be engineered in derivatives to be cleavable under specific biological conditions, offering a route for controlled release of the molecule.

Furthermore, the aryl thioether moiety itself is of interest. Aryl thiols have been introduced as nucleophiles for site-specific protein and antibody bioconjugation. nih.govconsensus.app While this compound is a thioether, its derivatives could be designed to participate in novel bioconjugation reactions. The development of methods for the selective arylation of biomolecules is an expanding area of research, and compounds with similar structures to this compound could play a role in advancing these technologies. nih.govmit.edu

| Bioconjugation Target | Reactive Moiety on Target | Potential Linkage with this compound | Research Application |

| Proteins | Lysine (amine) | Amide bond (via activated carboxylic acid) | Protein labeling, targeted drug delivery |

| Peptides | N-terminal amine | Amide bond | Creating peptide-drug conjugates |

| Aminated surfaces | Surface amines | Amide bond | Immobilization for biosensors |

This table provides hypothetical examples of bioconjugation strategies and their potential applications involving this compound.

Advances in High-Throughput Screening for this compound Derived Chemical Libraries

High-throughput screening (HTS) is a cornerstone of modern drug discovery and materials science, enabling the rapid testing of large numbers of compounds for a specific activity. nih.govnuvisan.com The development of chemical libraries based on the this compound scaffold is a promising avenue for future research.

By systematically modifying the core structure of this compound, a diverse library of derivatives can be synthesized. For example, variations can be introduced at the carboxylic acid (e.g., conversion to esters, amides), on the phenyl ring (e.g., addition of other substituents), or by altering the length of the acetic acid chain. Such a library could then be screened against a wide range of biological targets or for specific material properties.

Advances in HTS technologies, including miniaturization and automation, would allow for the efficient screening of these libraries. nih.gov Quantitative HTS (qHTS) methodologies could provide detailed information on the potency and efficacy of active compounds directly from the primary screen. nih.gov The heterocycle-thioacetic acid motif has been described as a "privileged scaffold" due to its ability to bind to multiple biological targets, suggesting that libraries based on this compound could yield compounds with a broad range of pharmacological activities. nih.gov

| Library Generation Strategy | Point of Diversification | Potential Derivative Classes |

| Amide/Ester Formation | Carboxylic acid | Amides, Esters |

| Aromatic Substitution | Phenyl ring | Halogenated, nitrated, or alkylated derivatives |

| Chain Modification | Acetic acid moiety | Homologues, alpha-substituted derivatives |

This table outlines potential strategies for generating a diverse chemical library derived from this compound for high-throughput screening.

Sustainable Chemistry Initiatives and Lifecycle Assessment in this compound Research

In line with the growing emphasis on green chemistry, future research on this compound and its derivatives must incorporate principles of sustainability. This includes the development of environmentally benign synthetic methods and a thorough understanding of the compound's lifecycle.

Sustainable synthesis approaches could involve the use of renewable starting materials, greener solvents, and catalytic methods to minimize waste and energy consumption. For instance, visible-light-promoted reactions are emerging as a green alternative for the synthesis and transformation of thioacids and their derivatives. organic-chemistry.org

A comprehensive lifecycle assessment (LCA) will be crucial to evaluate the environmental impact of this compound from its synthesis to its disposal. researchgate.netresearchgate.net LCA considers factors such as raw material extraction, energy consumption during manufacturing, and the potential for environmental persistence and toxicity. For pharmaceuticals, the environmental fate of the active pharmaceutical ingredient is a key area of concern. acsgcipr.orgnih.gov Understanding the biodegradability and potential ecotoxicity of this compound will be essential for its responsible development and application. The broader class of organosulfur compounds is prevalent in many biologically active molecules, and a deeper understanding of their environmental impact is of significant interest. jmchemsci.com

| Lifecycle Stage | Sustainable Chemistry Consideration | Potential Research Focus |

| Synthesis | Green reaction conditions | Use of renewable solvents, catalyst development, photochemical synthesis |

| Use | Benign by design | Modification of the structure to enhance biodegradability |

| Disposal | Environmental fate | Studies on aquatic toxicity and soil degradation |

This table highlights key considerations for sustainable chemistry and lifecycle assessment in the context of future research on this compound.

Q & A

Q. What are the established synthetic routes for 2-((4-Methoxyphenyl)thio)acetic acid, and what reaction conditions are critical for optimizing yield?

The synthesis typically involves nucleophilic substitution between 4-methoxythiophenol and chloroacetic acid under basic conditions. Key parameters include solvent selection (e.g., pyridine or aqueous systems for controlled pH), temperature (60–80°C), and stoichiometric ratios to minimize side reactions like oxidation of the thioether group. Post-synthesis purification via recrystallization (using methanol or ethyl acetate) is essential to remove unreacted starting materials .

Q. What are the solubility properties and recommended storage protocols for this compound?

The compound is soluble in polar aprotic solvents (methanol, acetone, acetonitrile) and moderately soluble in ethyl acetate or dichloromethane. For long-term stability, store in airtight containers under inert gas (e.g., argon) at 2–8°C, away from oxidizing agents and moisture to prevent hydrolysis of the thioether bond .

Advanced Research Questions

Q. How can researchers systematically evaluate the biological activity of this compound derivatives, such as fungicidal or growth-stimulating effects?

Methodology:

- In vitro bioassays : Test antifungal activity using agar dilution methods against Fusarium spp. or Aspergillus spp., with EC₅₀ values calculated via probit analysis.

- Plant growth studies : Apply sodium salts of the compound (to enhance water solubility) to plant explants (e.g., Paulownia clones) in hydroponic systems, monitoring root initiation rates and biomass accumulation over 14–21 days .

Q. What computational approaches are effective in predicting the toxicity profile of this compound derivatives?

Use chemometric models like Lipinski’s "Rule of Five" to assess bioavailability and toxicity. Quantum chemical calculations (e.g., DFT) determine log P/log D values to predict membrane permeability. Validate with in vitro toxicity assays, such as sperm motility inhibition tests, where progressive motility reductions >15% indicate significant toxicity .

Q. How can molecular docking studies elucidate the mechanism of action of this compound in enzyme inhibition?

Employ Glide docking (Schrödinger Suite) to model ligand-receptor interactions. Prepare the protein target (e.g., fungal CYP51 or plant auxin receptors) by removing water molecules and adding hydrogen atoms. Dock the compound’s low-energy conformers into the active site, scoring poses using OPLS-AA force fields. Key interactions (e.g., hydrogen bonding with methoxy groups, hydrophobic contacts with phenyl rings) validate hypothesized mechanisms .

Q. What strategies resolve contradictions in structure-activity relationship (SAR) data for derivatives with varying substituents?

- Controlled substituent variation : Synthesize derivatives with systematic substitutions (e.g., -OCH₃, -F, -Cl) at the 4-position and compare bioactivity.

- Multivariate analysis : Use PCA or PLS regression to correlate electronic (Hammett σ) or steric parameters with biological endpoints. For example, alkoxy groups at the 6-position reduce toxicity by 20–30% compared to halogens, as shown in Paulownia rhizogenesis studies .

Q. What experimental design considerations mitigate variability in biological activity data across studies?

- Standardized protocols : Use identical solvent systems (e.g., 0.1% DMSO in bioassays) and organism strains (e.g., Arabidopsis thaliana ecotype Col-0).

- Replicate design : Include triplicate technical and biological replicates to account for environmental variability.

- Positive/negative controls : Compare against established agents (e.g., IAA for plant growth, fluconazole for antifungal activity) .

Key Research Gaps

- Limited data on metabolic stability in mammalian systems.